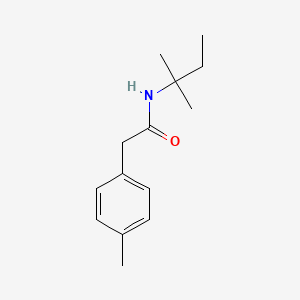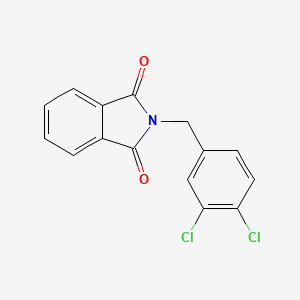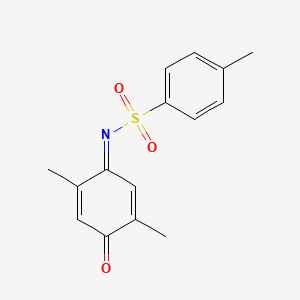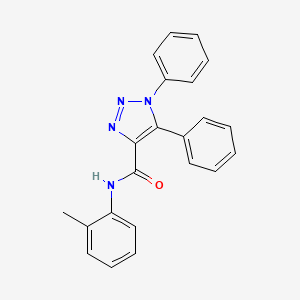
2-bromo-N-(2-hydroxy-4,5-dimethylphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-N-(2-hydroxy-4,5-dimethylphenyl)benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as BDMC, and it has been synthesized using various methods. In
Mecanismo De Acción
The mechanism of action of BDMC is not fully understood. However, it has been suggested that BDMC inhibits the activity of certain enzymes, such as topoisomerase II and HDACs, which are involved in the regulation of gene expression and DNA replication. BDMC has also been found to induce oxidative stress in cancer cells, which can lead to cell death.
Biochemical and Physiological Effects
BDMC has been found to have various biochemical and physiological effects. In addition to its anti-cancer properties, BDMC has been found to possess anti-inflammatory properties and has been shown to inhibit the production of pro-inflammatory cytokines. BDMC has also been found to possess anti-oxidant properties and has been shown to scavenge free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BDMC has several advantages for lab experiments. It is a stable compound and can be easily synthesized using various methods. BDMC also possesses high purity and can be easily purified using standard techniques. However, BDMC has some limitations for lab experiments. It has poor solubility in water, which can limit its application in certain experiments. BDMC also has limited stability in the presence of light and air, which can affect its activity.
Direcciones Futuras
There are several future directions for the study of BDMC. One of the most promising directions is the development of BDMC-based drugs for the treatment of cancer. BDMC can also be further studied for its potential applications in other fields, such as neuroprotection and anti-aging. The mechanism of action of BDMC can also be further elucidated to fully understand its anti-cancer properties. Additionally, the synthesis method of BDMC can be optimized to improve its yield and purity.
Conclusion
In conclusion, BDMC is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BDMC can be synthesized using various methods and possesses anti-cancer, anti-inflammatory, and anti-oxidant properties. BDMC has several advantages for lab experiments but also has some limitations. There are several future directions for the study of BDMC, including the development of BDMC-based drugs for the treatment of cancer and further elucidation of its mechanism of action.
Métodos De Síntesis
BDMC can be synthesized using various methods. One of the most common methods is the reaction of 2,4,5-trimethylphenol with 2-bromobenzoyl chloride in the presence of a base. Another method involves the reaction of 2,4,5-trimethylphenol with 2-bromobenzamide in the presence of a base. Both of these methods have been reported to yield high purity BDMC.
Aplicaciones Científicas De Investigación
BDMC has been extensively studied for its potential applications in various fields. One of the most promising applications is in the field of cancer research. BDMC has been shown to possess anti-cancer properties and has been found to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. BDMC has also been found to induce apoptosis in cancer cells, which is a process of programmed cell death.
Propiedades
IUPAC Name |
2-bromo-N-(2-hydroxy-4,5-dimethylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO2/c1-9-7-13(14(18)8-10(9)2)17-15(19)11-5-3-4-6-12(11)16/h3-8,18H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYNNLCBFRPZJID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)O)NC(=O)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(2-hydroxy-4,5-dimethylphenyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-chlorophenyl)thio]-N-methylpropanamide](/img/structure/B5783055.png)


![3-[(1H-benzimidazol-2-ylmethyl)thio]-5-(3-pyridinyl)-4H-1,2,4-triazol-4-amine](/img/structure/B5783080.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-3-phenylpropanamide](/img/structure/B5783089.png)

![1-(4-methylphenyl)-4-[3-(trifluoromethyl)benzyl]piperazine](/img/structure/B5783101.png)
![N'-{4-methoxy-3-[(2-pyridinylthio)methyl]benzylidene}-4-methylbenzenesulfonohydrazide](/img/structure/B5783109.png)

![1-[(4-bromophenoxy)acetyl]pyrrolidine](/img/structure/B5783132.png)
![1-[(3-bromo-4-methoxyphenyl)carbonothioyl]pyrrolidine](/img/structure/B5783154.png)
![6-(2-naphthyl)-2,3-dihydro-5H-[1,4]dithiino[2,3-c]pyrrole-5,7(6H)-dione](/img/structure/B5783156.png)
![3-ethoxy-N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5783164.png)
